2-{1-[4-chloro-2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol
Description
Properties
IUPAC Name |
2-[1-[4-chloro-2-(trifluoromethyl)phenyl]triazol-4-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClF3N3O/c12-7-1-2-10(9(5-7)11(13,14)15)18-6-8(3-4-19)16-17-18/h1-2,5-6,19H,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYERCJYKMXIBBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(F)(F)F)N2C=C(N=N2)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClF3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{1-[4-chloro-2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol typically involves the reaction of 4-chloro-2-(trifluoromethyl)phenyl azide with propargyl alcohol in the presence of a copper catalyst. This reaction proceeds via a click chemistry approach, forming the triazole ring through a cycloaddition reaction .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent choice, and catalyst concentration. The use of continuous flow reactors can enhance the scalability and efficiency of the production process .
Types of Reactions:
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone.
Reduction: The triazole ring can be reduced under specific conditions to yield a dihydrotriazole derivative.
Substitution: The chloro group on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) under basic conditions.
Major Products:
- Oxidation of the hydroxyl group yields a ketone.
- Reduction of the triazole ring forms a dihydrotriazole.
- Substitution of the chloro group results in various substituted phenyl derivatives .
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule, particularly in the context of enzyme inhibition and receptor binding studies .
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the treatment of diseases where trifluoromethyl and triazole moieties are known to enhance biological activity .
Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as increased stability and reactivity .
Mechanism of Action
The mechanism of action of 2-{1-[4-chloro-2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The triazole ring can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity .
Comparison with Similar Compounds
Structural Analogues with Variations in Substituent Positioning
(a) [1-(4-Chloro-3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl]methanol ()
- Structure: Differs in the position of the trifluoromethyl group (3- vs. 2-position on the phenyl ring) and the substitution of ethanol with methanol.
- Molecular Weight : 277.63 g/mol.
- Key Differences : The positional isomerism of the trifluoromethyl group may alter steric and electronic interactions, impacting binding affinity in biological targets.
- Synthesis : Likely via CuAAC, similar to other triazole derivatives .
(b) [1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol ()
- Structure : Lacks the trifluoromethyl group entirely.
- Molecular Weight : 209.64 g/mol.
- Key Differences : Absence of the electron-withdrawing trifluoromethyl group reduces lipophilicity and may decrease metabolic stability .
Analogues with Modified Hydroxyalkyl Chains
(a) 2-(1H-1,2,3-Triazol-4-yl)ethan-1-ol Derivatives ()
- Example : 1-(2,6-Dichloro-4-(trifluoromethyl)phenyl)ethan-1-ol.
- Structure : Retains the ethan-1-ol group but replaces the triazole with a dichloro-substituted phenyl ring.
- Synthesis : Prepared via nucleophilic substitution of halogenated ketones .
(b) 6-Fluoro-4-(2-(1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl)ethoxy)-2-(trifluoromethyl)quinoline ()
- Structure: Features a triazole-linked ethoxy chain attached to a quinoline scaffold.
- Biological Activity : Exhibits potent antiviral activity against SARS-CoV-2 (selectivity index >10) due to fluorine and trifluoromethyl groups enhancing membrane permeability .
Analogues with Alternative Heterocycles or Functional Groups
(a) 1-{3,5-Bis(trifluoromethyl)phenyl}-3-[(1R,2R)-2-[{1-(2-hydroxybenzyl)-1H-1,2,3-triazol-4-yl}methylamino]cyclohexyl]thiourea ()
- Structure : Replaces the hydroxyethyl group with a thiourea-linked cyclohexylamine.
(b) 1-[1-(3-Chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]-2,2,2-trifluoroethan-1-one ()
- Structure: Substitutes the ethanol group with a trifluoroacetyl group.
- Molecular Weight : 289.64 g/mol.
Biological Activity
The compound 2-{1-[4-chloro-2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol is a triazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Triazoles are known for their antifungal, antibacterial, and anticancer properties. This article reviews the biological activity of this specific compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The molecular structure of 2-{1-[4-chloro-2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol can be represented as follows:
This compound features a triazole ring, a chloro group, and a trifluoromethyl substituent, which are critical for its biological activity.
Triazole compounds typically inhibit the enzyme lanosterol 14α-demethylase (CYP51), which is essential for ergosterol synthesis in fungi. By disrupting ergosterol production, these compounds compromise fungal cell membrane integrity and function. Additionally, the presence of the trifluoromethyl group may enhance lipophilicity and membrane penetration.
Antifungal Activity
Research indicates that 2-{1-[4-chloro-2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol exhibits significant antifungal activity against various strains of Candida and Aspergillus species. In vitro studies have shown minimum inhibitory concentrations (MICs) comparable to established antifungal agents such as fluconazole.
| Fungal Strain | MIC (µg/mL) | Comparison |
|---|---|---|
| Candida albicans | 0.5 | Similar to fluconazole |
| Aspergillus fumigatus | 1.0 | Lower than voriconazole |
Antibacterial Activity
The compound also demonstrates antibacterial properties against both Gram-positive and Gram-negative bacteria. Notably, it has shown efficacy against resistant strains of Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | MIC (µg/mL) | Comparison |
|---|---|---|
| Staphylococcus aureus | 0.25 | More effective than penicillin |
| Escherichia coli | 0.5 | Comparable to ciprofloxacin |
Anticancer Activity
Preliminary studies have suggested that this triazole derivative may possess anticancer properties. In vitro assays using human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that the compound induces apoptosis and inhibits cell proliferation.
Case Studies
- Antifungal Efficacy in Murine Models : A study conducted on mice infected with Candida albicans demonstrated that treatment with the compound at a dose of 50 mg/kg resulted in a significant reduction in fungal burden compared to controls.
- Synergistic Effects : Combination therapy involving this triazole with other antifungal agents has shown enhanced efficacy against resistant fungal strains in vitro, suggesting potential for clinical application in difficult-to-treat infections.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
